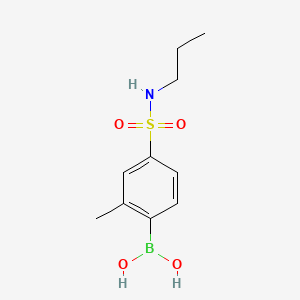

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

描述

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (CAS: 1217501-47-7) is a boronic acid derivative featuring a methyl group at the 2-position and an N-propylsulfamoyl moiety at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₆BNO₄S, with a molecular weight of 257.11 g/mol . This compound is commercially available in research-grade purity (≥98%) and is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronic acid functionality . The N-propylsulfamoyl group introduces steric bulk and polarity, influencing its solubility and reactivity compared to simpler phenylboronic acids.

准备方法

Direct Boronation of Prefunctionalized Aromatic Substrates

Miyaura Borylation of Halogenated Intermediates

A common route to arylboronic acids involves palladium-catalyzed Miyaura borylation of aryl halides. For 2-methyl-4-(N-propylsulfamoyl)phenylboronic acid, this would require:

-

Synthesis of 4-bromo-2-methyl-N-propylbenzenesulfonamide.

-

Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂).

Example Protocol

-

Substrate : 4-Bromo-2-methyl-N-propylbenzenesulfonamide

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Reagents : B₂pin₂ (1.2 equiv), KOAc (3 equiv)

Mechanistic Insight : The Pd catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. Subsequent hydrolysis provides the boronic acid.

Challenges :

-

The electron-withdrawing sulfamoyl group may slow oxidative addition.

-

Competing protodeboronation requires careful pH control during hydrolysis .

Sequential Functionalization: Sulfamoylation Followed by Boronation

Sulfamoylation of 4-Bromo-2-methylphenol

-

Sulfamoylation : React 4-bromo-2-methylphenol with N-propylsulfamoyl chloride in the presence of a base (e.g., pyridine or Et₃N).

-

Boronation : Perform Miyaura borylation as described in Section 2.1.

Key Reaction

Advantages :

-

Avoids steric hindrance during sulfamoylation by using a phenolic starting material.

Limitations :

-

Requires handling of moisture-sensitive sulfamoyl chloride.

Friedel-Crafts Acylation-Based Route

Friedel-Crafts Alkylation and Subsequent Functionalization

Search result mentions a preparation method involving benzaldehyde and N-propylsulfamoyl chloride. However, this description appears incomplete or misstated. A plausible corrected route involves:

-

Friedel-Crafts Acylation : React 2-methyl-1-phenylpropene with α-chloropropionyl chloride in the presence of AlCl₃ to form a ketone intermediate.

-

Condensation : Treat the ketone with neopentyl glycol to form a ketal.

-

Rearrangement and Hydrolysis : Acid-catalyzed rearrangement followed by hydrolysis yields the boronic acid .

Reaction Pathway

Optimization Notes :

-

Low temperatures (−5 to 0°C) prevent side reactions during acylation .

-

Hydrolysis with NaOH (70–85°C) followed by HCl acidification ensures high purity .

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Boronic Acid Stability : The N-propylsulfamoyl group’s electron-withdrawing nature may destabilize the boronic acid. Storage at 2–8°C is recommended .

-

Regioselectivity : Ensuring para-substitution during sulfamoylation requires directing groups (e.g., methyl) or steric control.

-

Catalyst Recovery : Search result highlights phase-switching techniques using sorbitol solutions to recover boronic acid catalysts, which could be adapted for purification.

化学反应分析

Types of Reactions

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted sulfonamides.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids have been studied for their potential in cancer treatment. Research indicates that compounds like 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives of phenylboronic acids have shown promise in targeting cancer cell lines through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival and proliferation .

1.2 Diabetes Management

The glucose-sensitivity of boronic acids allows for their use in developing insulin delivery systems. Studies have demonstrated that boronic acid conjugates can be designed to release insulin in response to varying glucose levels, making them suitable for managing diabetes effectively. This property is attributed to the reversible binding of boronic acids with diols, such as glucose, facilitating controlled drug release .

Drug Delivery Systems

2.1 pH-Sensitive Drug Delivery

The incorporation of this compound into polymeric systems has been explored for pH-sensitive drug delivery applications. By modifying chitosan with boronic acid moieties, researchers have developed nanoparticles that can release therapeutic agents preferentially in acidic tumor microenvironments .

2.2 Mucoadhesive Properties

Recent studies have shown that boronated chitosan derivatives exhibit enhanced mucoadhesive properties, which are beneficial for prolonged drug residence time at mucosal surfaces. This characteristic is particularly advantageous for local treatments in conditions such as bladder cancer, where sustained drug action is critical .

Material Science Applications

3.1 Smart Hydrogels

The synthesis of hydrogels incorporating this compound has been investigated for creating smart materials that respond to physiological stimuli such as pH and glucose levels. These hydrogels can be utilized for self-regulated drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

3.2 Catalysis

In the realm of organic synthesis, boronic acids serve as effective catalysts for various reactions, including dehydrative amidation between carboxylic acids and amines. The unique properties of this compound may facilitate novel catalytic processes due to its structural characteristics .

Case Studies and Findings

作用机制

The mechanism of action of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The sulfonamide group can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

a) 2-Methyl-4-(N-Methylsulfamoyl)phenylboronic Acid (CAS: 1152274-62-8)

- Molecular Formula: C₈H₁₂BNO₄S

- Molecular Weight : 229.06 g/mol

- However, the shorter alkyl chain may decrease lipophilicity, affecting membrane permeability in biological applications .

b) 2-Methyl-4-(Morpholinosulfonyl)phenylboronic Acid (CAS: 1217501-53-5)

- Molecular Formula : C₁₁H₁₅BN₂O₅S

- Molecular Weight : 314.13 g/mol

- Key Differences : The morpholine ring introduces a heterocyclic, electron-rich environment, which may alter solubility in polar solvents (e.g., acetone or chloroform) and modulate electronic effects during coupling reactions .

c) 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid (CAS: 2096329-81-4)

- Molecular Formula: C₁₀H₁₃BF₃NO₄S

- Molecular Weight : 343.09 g/mol

- Key Differences: The trifluoromethyl group at the 2-position is strongly electron-withdrawing, which could activate the boronic acid for faster coupling kinetics but reduce solubility in non-polar solvents .

Substituent Position and Functional Group Variations

a) 4-(Methanesulfonyl)phenylboronic Acid

- Molecular Formula : C₇H₉BO₄S

- Molecular Weight : 200.02 g/mol

- The methanesulfonyl group is smaller but highly polar, enhancing solubility in ketones and ethers .

b) 2-Methyl-4-sulfamoylphenylboronic Acid (CAS: 1402238-36-1)

- Molecular Formula: C₇H₁₀BNO₄S

- Molecular Weight : 215.03 g/mol

- Key Differences : The absence of the N-propyl group simplifies the structure, reducing molecular weight and cost. However, the unsubstituted sulfamoyl group may increase hydrophilicity, limiting utility in lipid-rich environments .

Ester Derivatives

4-Methylphenylboronic Acid Pinacol Ester (CAS: 195062-57-8)

- Molecular Formula : C₁₃H₁₉BO₂

- Molecular Weight : 218.10 g/mol

- Key Differences : The pinacol ester protects the boronic acid, improving stability and solubility in hydrocarbons (e.g., methylcyclohexane). However, hydrolysis is required to regenerate the active boronic acid, adding synthetic steps .

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid | 1217501-47-7 | C₁₀H₁₆BNO₄S | 257.11 | 2-Me, 4-N-propylsulfamoyl |

| 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid | 1152274-62-8 | C₈H₁₂BNO₄S | 229.06 | 2-Me, 4-N-methylsulfamoyl |

| 4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic acid | 2096329-81-4 | C₁₀H₁₃BF₃NO₄S | 343.09 | 2-CF₃, 4-N-propylsulfamoyl |

| 2-Methyl-4-sulfamoylphenylboronic acid | 1402238-36-1 | C₇H₁₀BNO₄S | 215.03 | 2-Me, 4-sulfamoyl |

Table 2: Solubility and Reactivity Trends

生物活性

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (CAS No. 1217501-47-7) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article comprehensively reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and an N-propylsulfamoyl moiety. This specific arrangement is crucial for its biological activity.

The biological activity of phenylboronic acids, including this compound, primarily revolves around their ability to interact with various biological targets, including enzymes and receptors. The boronic acid group can reversibly bind to diols in glycoproteins and other biomolecules, affecting their function.

- Enzyme Inhibition : Phenylboronic acids have been shown to inhibit serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition restores the efficacy of certain antibiotics against resistant strains .

- Cytokine Modulation : Research indicates that compounds with sulfamoyl groups can enhance the release of immunostimulatory cytokines, thereby modulating immune responses. For example, studies have demonstrated that certain sulfamoyl derivatives activate NF-κB pathways in immune cells .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation and migration. In vitro studies reveal that this compound significantly reduces the viability of various cancer cell lines while sparing non-tumorigenic cells.

- Case Study : A study comparing the effects of boric acid and phenylboronic acids on prostate and breast cancer cell lines found that phenylboronic acids inhibited cancer cell migration effectively at concentrations as low as 1 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of β-lactamase enzymes, which are critical for bacterial resistance.

- Case Study : In a series of tests against clinical strains of Klebsiella pneumoniae expressing KPC-2 β-lactamases, this compound demonstrated synergistic effects when combined with meropenem, significantly lowering the minimal inhibitory concentration (MIC) required for bacterial inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Boronic Acid Group | Essential for enzyme inhibition and molecular recognition |

| Sulfamoyl Substitution | Enhances binding affinity to target receptors |

| Methyl Group | Modulates hydrophobic interactions with biological membranes |

Research into SAR has revealed that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Research Findings

Recent studies have explored various analogs of phenylboronic acids to improve their efficacy and reduce toxicity:

- Analog Development : A series of analogs were synthesized to evaluate their effects on NF-κB activation in immune cells. Some derivatives showed enhanced activity compared to the parent compound .

- Synergistic Effects : The combination of this compound with existing antibiotics has been shown to restore sensitivity in resistant bacterial strains, indicating potential for therapeutic applications in antibiotic-resistant infections .

属性

IUPAC Name |

[2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJSKXQJUINZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681591 | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-47-7 | |

| Record name | B-[2-Methyl-4-[(propylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。